molecular formula C22H20Cl2N2O2S B11159820 [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B11159820
M. Wt: 447.4 g/mol
InChI Key: NYUCNXBLRAMJCH-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that features a combination of piperidine, thiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized by reacting 4-chlorobenzaldehyde with piperidine under specific conditions . The next step involves the formation of the thiazole ring, which can be achieved by reacting 4-chlorophenyl isothiocyanate with methylamine . Finally, the two intermediates are coupled together under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .

Scientific Research Applications

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is unique due to its combination of piperidine, thiazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H20Cl2N2O2S

Molecular Weight

447.4 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C22H20Cl2N2O2S/c1-14-19(29-20(25-14)15-2-6-17(23)7-3-15)21(27)26-12-10-22(28,11-13-26)16-4-8-18(24)9-5-16/h2-9,28H,10-13H2,1H3

InChI Key

NYUCNXBLRAMJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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